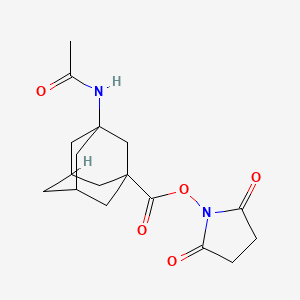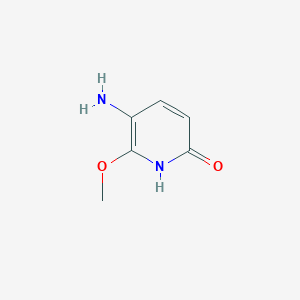
2,5-Dioxopyrrolidin-1-yl 3-acetamidoadamantane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl 3-acetamidoadamantane-1-carboxylate is a synthetic compound with a complex structure that combines a pyrrolidine-2,5-dione moiety with an adamantane core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-acetamidoadamantane-1-carboxylate typically involves a multi-step process. One common method includes the coupling of 3-acetamidoadamantane-1-carboxylic acid with 2,5-dioxopyrrolidin-1-yl ester under optimized conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required specifications .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(3-Acetamidoadamantan-1-yl)-2,5-dioxopyrrolidin-1-ylcarboxylate kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid gefördert werden.
Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid beinhalten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole erzeugen kann. Substitutionsreaktionen führen in der Regel zur Bildung neuer Kohlenstoff-Kohlenstoff- oder Kohlenstoff-Heteroatom-Bindungen .
Wissenschaftliche Forschungsanwendungen
1-(3-Acetamidoadamantan-1-yl)-2,5-dioxopyrrolidin-1-ylcarboxylate hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht hinsichtlich seines Potenzials als Enzyminhibitor.
Medizin: Erforscht hinsichtlich seiner antikonvulsiven Eigenschaften und seiner potenziellen Verwendung bei der Behandlung neurologischer Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 1-(3-Acetamidoadamantan-1-yl)-2,5-dioxopyrrolidin-1-ylcarboxylate beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Im Zusammenhang mit seiner antikonvulsiven Aktivität wird angenommen, dass es Calciumströme hemmt, die von Cav 1.2 (L-Typ)-Kanälen vermittelt werden. Diese Hemmung reduziert die neuronale Erregbarkeit und verhindert das Auftreten von Anfällen .
Wirkmechanismus
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-acetamidoadamantane-1-carboxylate involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, it is believed to inhibit calcium currents mediated by Cav 1.2 (L-type) channels. This inhibition reduces neuronal excitability and prevents the occurrence of seizures .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,5-Dioxopyrrolidin-1-ylacrylat: Ein Proteinvernetzungsmittel.
2,5-Dioxopyrrolidin-1-ylmethylbenzonitril: Wird in der organischen Synthese verwendet.
Einzigartigkeit
1-(3-Acetamidoadamantan-1-yl)-2,5-dioxopyrrolidin-1-ylcarboxylate zeichnet sich durch seine einzigartige Kombination eines Pyrrolidin-2,5-dion-Rests und eines Adamantan-Kerns aus, die ihm besondere chemische und biologische Eigenschaften verleihen. Sein Potenzial als Antikonvulsivum unterscheidet es außerdem von anderen ähnlichen Verbindungen .
Eigenschaften
Molekularformel |
C17H22N2O5 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-acetamidoadamantane-1-carboxylate |
InChI |
InChI=1S/C17H22N2O5/c1-10(20)18-17-7-11-4-12(8-17)6-16(5-11,9-17)15(23)24-19-13(21)2-3-14(19)22/h11-12H,2-9H2,1H3,(H,18,20) |
InChI-Schlüssel |
BPTHIQHKADZDRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)ON4C(=O)CCC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}propanoic acid](/img/structure/B12314116.png)
![3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12314122.png)


![4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B12314142.png)
![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid](/img/structure/B12314146.png)

![6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)
![9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314158.png)
![6-Methylspiro[2.5]octane-6-carboxylic acid](/img/structure/B12314161.png)
![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate](/img/structure/B12314193.png)



